molecular formula C8H5Cl2NO B1324387 4,5-Dichloroisoindolin-1-one CAS No. 75570-99-9

4,5-Dichloroisoindolin-1-one

Cat. No. B1324387
CAS RN: 75570-99-9
M. Wt: 202.03 g/mol
InChI Key: ANQDFOAOUUPTIU-UHFFFAOYSA-N
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Description

4,5-Dichloroisoindolin-1-one is a chemical compound with the molecular formula C8H5Cl2NO . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of isoindolinones, including 4,5-Dichloroisoindolin-1-one, has been a subject of research. One method involves transition metal-catalyzed C−C bond-forming reactions . Another approach involves ultrasonic-assisted synthesis of isoindolin-1-one derivatives .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloroisoindolin-1-one consists of an isoindoline fused with a benzene ring . More detailed structural analysis can be found in databases like PubChem .


Chemical Reactions Analysis

The chemical reactions involving 4,5-Dichloroisoindolin-1-one are complex and can involve various catalysts and conditions . Detailed analysis of these reactions can be found in specialized literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dichloroisoindolin-1-one can be found in databases like PubChem and ChemicalBook . These include its molecular structure, chemical names, and other related information .

Scientific Research Applications

Anticancer Potential

4,5-Dichloroisoindolin-1-one and its derivatives have been explored for their potential in anticancer therapy. Some compounds, such as those related to 1,3-dioxoisoindoline, exhibit activity against specific cancer cell lines, suggesting their utility as potential anticancer agents. These compounds can induce apoptosis and arrest cell growth in the G(1) phase, a crucial step in cancer treatment. For instance, a study by Zhang et al. (2005) found that certain derivatives have in vivo activity in tumor models, marking them as promising candidates for further cancer research (Zhang et al., 2005).

Antiplasmodial Activity

Compounds derived from 4,5-Dichloroisoindolin-1-one have been studied for their antiplasmodial properties. A study conducted by Mahmud et al. (2020) employed quantitative structure-activity relationships (QSAR) and molecular docking studies on 1,3-dioxoisoindoline-4-aminoquinolines. The research aimed to develop models for designing potent antiplasmodium compounds, demonstrating the potential of these derivatives in treating malaria (Mahmud, Shallangwa, & Uzairu, 2020).

Antimicrobial Properties

Several derivatives of 4,5-Dichloroisoindolin-1-one have shown promising results in antimicrobial studies. Research by Bedair et al. (2006) and Akhaja & Raval (2013) have synthesized derivatives that demonstrated significant antimicrobial activity against a range of bacteria and fungi. These findings indicate the potential of these compounds in developing new antimicrobial agents, especially in the face of increasing antibiotic resistance (Bedair et al., 2006); (Akhaja & Raval, 2013).

Enzyme Inhibition

Compounds based on 4,5-Dichloroisoindolin-1-one have been investigated for their ability to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase. This is significant in the context of treating conditions like epilepsy and certain cancers. For instance, studies by Budak et al. (2017) have shown that these compounds can effectively inhibit these enzymes, suggesting their therapeutic potential in related diseases (Budak et al., 2017).

Safety And Hazards

Safety data sheets for 4,5-Dichloroisoindolin-1-one provide information about its hazards and safety measures . It’s important to handle this compound with appropriate safety precautions .

Future Directions

While specific future directions for 4,5-Dichloroisoindolin-1-one are not mentioned in the retrieved sources, research in the field of controlled drug delivery systems and the biological potential of indole derivatives suggest potential areas of future exploration.

properties

IUPAC Name

4,5-dichloro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQDFOAOUUPTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633256
Record name 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloroisoindolin-1-one

CAS RN

75570-99-9
Record name 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ammonia was bubbled through a solution of ethyl 2-bromomethyl-3,4-dichlorobenzoate (25 g, 0.08 mol.) in 250 ml. of dimethylformamide for 1/2 hour at 0° C. The mixture was stirred for one hour at 25° C., poured on crushed ice and filtered. The solid was chromatographed on silica gel eluted ether, ethyl acetate and then acetone to give 4,5-di-chloro-2,3-dihydro-1H-isoindol-1-one.
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ethyl 2-bromomethyl-3,4-dichlorobenzoate
Quantity
25 g
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Reaction Step One
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Reaction Step Two

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